3-methylbutyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate
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Overview
Description
3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE is a complex organic compound with a unique structure that includes an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE typically involves the reaction of 3-methylbutanol with 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamido]benzoic acid. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The isoindole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
- 2-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,5-dimethylbenzyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
3-METHYLBUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ester and amide functionalities, along with the isoindole moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H30N2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-methylbutyl 4-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]benzoate |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)13-14-33-26(32)18-9-11-19(12-10-18)27-23(29)22(15-17(3)4)28-24(30)20-7-5-6-8-21(20)25(28)31/h5-12,16-17,22H,13-15H2,1-4H3,(H,27,29) |
InChI Key |
PVUZKXLDDQHXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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